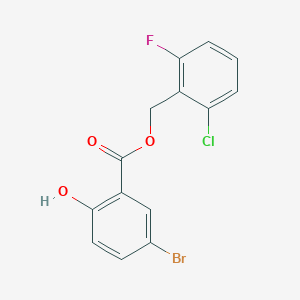
2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate
Overview
Description
2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate, also known as CFBB, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. CFBB is a synthetic compound that is primarily used in laboratory experiments for research purposes. It is a member of the benzyl ester family and has a molecular weight of 398.5 g/mol.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate is not fully understood, but studies have suggested that it works by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death that occurs when a cell is damaged or no longer needed. 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components and ultimately cell death. 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate has various biochemical and physiological effects on the body. Studies have shown that 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate can induce oxidative stress in cancer cells, which leads to the production of reactive oxygen species (ROS). ROS can cause damage to cellular components and ultimately lead to cell death. 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate has also been shown to inhibit the growth of cancer cells by inhibiting the production of DNA and RNA. Furthermore, 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate in lab experiments is its potent cytotoxic activity against various cancer cell lines. 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate has also been shown to have antimicrobial and anti-inflammatory activity, making it a versatile compound for research purposes. However, one limitation of using 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate in lab experiments is its potential toxicity to normal cells. Studies have shown that 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate can induce apoptosis in normal cells as well, which could limit its potential as a therapeutic agent.
Future Directions
There are several future directions for 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate research, including its potential as a therapeutic agent for cancer, microbial infections, and inflammatory diseases. Further studies are needed to determine the optimal dosage and delivery method for 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate. Additionally, studies are needed to investigate the potential side effects of 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate on normal cells and tissues. Future research could also focus on developing analogs of 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate with improved efficacy and reduced toxicity.
Scientific Research Applications
2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate has various scientific research applications, including its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Studies have shown that 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate exhibits potent cytotoxic activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate has also been shown to have antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Furthermore, 2-chloro-6-fluorobenzyl 5-bromo-2-hydroxybenzoate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 5-bromo-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClFO3/c15-8-4-5-13(18)9(6-8)14(19)20-7-10-11(16)2-1-3-12(10)17/h1-6,18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFDLMZWRDFMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)C2=C(C=CC(=C2)Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4722024.png)
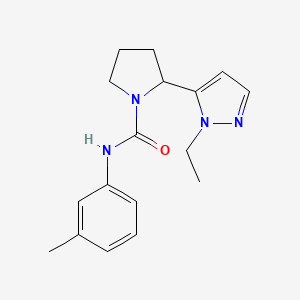
![N-(4-bromophenyl)-N'-[4-(dimethylamino)phenyl]thiourea](/img/structure/B4722029.png)
![N-(3-chloro-2-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4722035.png)
![N-[2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B4722039.png)
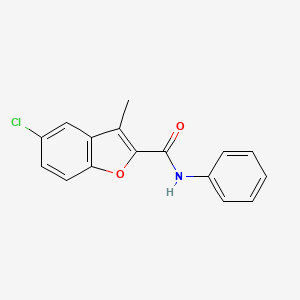
![N-[1-(4-fluorophenyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4722051.png)
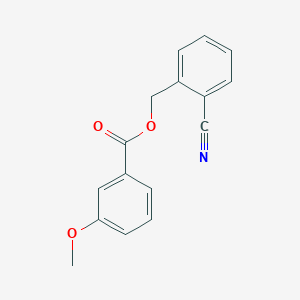
![N-(3-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4722061.png)
![2-ethoxy-4-[(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl cyclopropanecarboxylate](/img/structure/B4722074.png)
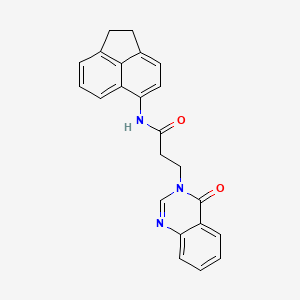
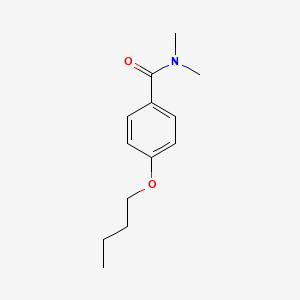
![3,3'-[1,2-ethanediylbis(thio)]bis(5-butyl-4H-1,2,4-triazol-4-amine)](/img/structure/B4722113.png)
![3-amino-N-(4-ethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4722119.png)